1,3,4-Trichloro-2,5-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4-trichloro-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFMNUZVJOWJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867842 | |
| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61465-81-4, 69653-71-0 | |
| Record name | Benzene, trichlorodimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061465814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-1,3,4-trichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069653710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHOXY-1,3,4-TRICHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5M391L25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Established Synthetic Pathways to Halogenated Dimethoxybenzenes
Direct Halogenation of Substituted Benzenes and Regioselectivity Considerations
Direct halogenation of substituted benzenes is a fundamental approach for the synthesis of haloaromatic compounds. In the context of producing 1,3,4-Trichloro-2,5-dimethoxybenzene, a plausible precursor is 1,4-dimethoxybenzene. The methoxy (B1213986) groups are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions.
The direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) can yield a mixture of products. The reaction with elemental chlorine can lead to the formation of chloro-1,4-dimethoxybenzene, but is often accompanied by the formation of the disubstitution product, 2,5-dichloro-1,4-dimethoxybenzene, as well as other isomers. google.comgoogle.com The control of reaction conditions, such as the choice of chlorinating agent and catalyst, is crucial to influence the regioselectivity and minimize the formation of undesired byproducts. For instance, the use of N-chloroamines in acidic solution has been shown to be a highly selective method for the para-chlorination of electron-rich aromatic compounds.
Further chlorination of a dichlorinated dimethoxybenzene would be required to obtain the target trichloro- derivative. The positions of the existing substituents will direct the incoming electrophile. For 2,5-dichloro-1,4-dimethoxybenzene, the remaining vacant positions are ortho to a methoxy group and meta to a chloro group, or ortho to a chloro group and meta to a methoxy group. The activating effect of the methoxy groups generally dominates, directing the incoming chlorine to the positions ortho to them.
| Starting Material | Reagent | Major Product(s) | Reference |
| 1,4-Dimethoxybenzene | Cl₂ | Chloro-1,4-dimethoxybenzene, 2,5-Dichloro-1,4-dimethoxybenzene | google.comgoogle.com |
| Methoxybenzene | N-chloromorpholine | p-Chloromethoxybenzene | orgsyn.org |
Sequential Functionalization of Aromatic Precursors
A more controlled approach to the synthesis of polysubstituted benzenes involves the sequential introduction of functional groups. This strategy allows for precise control over the substitution pattern. For a molecule like this compound, a synthetic chemist might devise a multi-step pathway starting from a simpler aromatic precursor.
For example, a synthetic route could begin with a dichlorinated benzene (B151609) derivative, followed by the introduction of the methoxy groups, and then the final chlorination. The order of these steps is critical to ensure the desired regiochemistry. A representative example of a multi-step synthesis for a related complex molecule is the four-step synthesis of 2,3,5-trichloro-4-iodo-methoxybenzene from the corresponding trichloro-methoxybenzene. nih.gov This highlights how sequential functionalization, such as iodination in this case, can be used to build up complex halogenated aromatic compounds.
A hypothetical sequence for this compound could involve:
Dichlorination of a suitable benzene precursor.
Introduction of two methoxy groups via nucleophilic substitution or other methods.
A final, regioselective chlorination step to introduce the third chlorine atom.
The specific reagents and conditions for each step would need to be carefully selected to achieve the desired outcome.
Synthesis from Related Dihalo- or Trihalobenzenes
Another viable synthetic strategy is to start with a benzene ring that already possesses some of the required halogen atoms. For instance, a di- or trihalobenzene could serve as a starting material, with the subsequent introduction of the methoxy groups.
The synthesis of 2,4-dichloro-1-methoxybenzene has been achieved through the chlorination of methoxybenzene, showcasing the functionalization of a less substituted precursor. orgsyn.org To synthesize this compound, one could envision starting with a trichlorobenzene derivative and then introducing the two methoxy groups. The challenge in this approach lies in the regioselective introduction of the methoxy groups onto the polychlorinated ring, which is often deactivated towards electrophilic attack but can be susceptible to nucleophilic aromatic substitution.
Advanced Synthetic Strategies for Complex Aryl Ethers
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly for introducing nucleophiles onto electron-deficient aromatic rings. libretexts.orgalgoreducation.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group, such as a halide.
In the context of synthesizing dimethoxybenzenes, SNAr can be employed by reacting a polychlorinated benzene derivative with sodium methoxide. For this to be an efficient strategy for this compound, one would ideally start with a tetrachlorobenzene or a trichlorobenzene with another good leaving group. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing one or more of the chloride ions. The regioselectivity of the substitution would be governed by the electronic effects of the existing chloro substituents.
A notable application of this strategy is the synthesis of various mono- and dimethoxyarene derivatives from commercially available fluoroarenes. The reaction of these fluoroarenes with sodium methoxide provides good to excellent yields of the desired methoxylated products. nih.gov This suggests that a similar approach starting with a polychlorinated fluorobenzene could be a viable route to the target molecule.
| Substrate | Nucleophile | Product | Key Feature |
| Polychloroarene | Sodium methoxide | Polychlorinated dimethoxybenzene | Introduction of methoxy groups via SNAr |
| Fluoroarene | Sodium methoxide | Methoxyarene | Fluorine as an excellent leaving group in SNAr |
Organometallic Coupling Reactions for Substituted Benzene Synthesis
Organometallic coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov While typically used to form biaryl compounds, the principles can be adapted for the synthesis of complex substituted benzenes.
For the synthesis of a molecule like this compound, an organometallic approach could involve the coupling of a suitably functionalized dimethoxybenzene derivative with a source of the chloro substituents, or vice versa. For instance, a dimethoxybenzene boronic acid could be coupled with a polychlorinated halide under palladium catalysis.
The synthesis of methoxylated polychlorinated biphenyls (PCBs) often utilizes Suzuki coupling. This involves reacting a mono- or dimethoxy haloarene with a chlorinated phenylboronic acid. nih.gov This demonstrates the utility of organometallic coupling in constructing complex molecules containing polychlorinated and methoxylated aromatic rings. While not a direct synthesis of the target molecule, it illustrates a powerful strategy that could be adapted for its synthesis, for example, by coupling smaller, functionalized fragments.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Aryl boronic acid | Aryl halide | Palladium complex | Biaryl |
| Sonogashira Coupling | Terminal alkyne | Aryl halide | Palladium/Copper complex | Aryl alkyne |
Metal-Catalyzed Halogenation and Methoxylation Methods
The synthesis of polychlorinated and methoxylated benzene derivatives often employs transition metal catalysis to achieve regioselectivity and efficiency. nih.gov While specific methods for the direct synthesis of this compound are not extensively detailed, analogous transformations highlight viable catalytic routes.
Metal-Catalyzed Halogenation: The introduction of halogen atoms onto an aromatic ring can be achieved using various transition metal catalysts. For instance, the chlorination of hydroquinone (B1673460) dimethyl ether (1,4-dimethoxybenzene) can be catalyzed by titanium tetrachloride (TiCl₄), a method that can produce chloro-1,4-dimethoxybenzene. google.com This approach demonstrates the use of Lewis acid metal catalysts to activate elemental chlorine for electrophilic aromatic substitution. In general, modern synthetic methods are trending towards C-H bond functionalization, which allows for the direct installation of halogens onto an aromatic ring, often with higher regioselectivity and milder conditions compared to traditional methods. nih.gov
Metal-Catalyzed Methoxylation: Copper-catalyzed cross-coupling reactions are effective for the synthesis of aryl methyl ethers from aryl halides. organic-chemistry.org For example, a method utilizing a copper(I) bromide (CuBr) catalyst with an oxalamide ligand facilitates the methoxylation of a wide range of aryl bromides under mild conditions. organic-chemistry.org This type of reaction is crucial for introducing methoxy groups onto a pre-halogenated aromatic scaffold. A sequential strategy involving palladium-catalyzed C-H ortho-bromination followed by copper-catalyzed methoxylation has been successfully applied to azobenzene systems, demonstrating the power of combining different metal-catalyzed steps to build complex substituted aromatic compounds. nih.gov Such a two-step process could conceivably be adapted for the synthesis of polysubstituted dimethoxybenzenes.
| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| Chlorination | 1,4-Dimethoxybenzene | Cl₂, TiCl₄ | Chloro-1,4-dimethoxybenzene | google.com |
| Methoxylation | Aryl Bromides | 9-BBN-OMe, CuBr, BHMPO ligand, Cs₂CO₃ | Aryl Methyl Ethers | organic-chemistry.org |
| C-H Bromination / Methoxylation | Azobenzenes | 1) Pd(OAc)₂, Cu(OAc)₂, KBr 2) CuI, 2,2,6,6-tetramethylheptane-3,5-dione, Cs₂CO₃, NaOMe | Tetra-ortho-methoxyazobenzenes | nih.gov |
Friedel-Crafts Alkylation and Acylation in Analogous Systems
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings through electrophilic aromatic substitution. nih.gov The feasibility of these reactions is highly dependent on the nature of the substituents already present on the aromatic ring.
Reactivity of Methoxy-Activated Systems: Aromatic rings bearing activating groups, such as methoxy groups, are excellent substrates for Friedel-Crafts reactions. For example, 1,4-dimethoxybenzene readily undergoes Friedel-Crafts alkylation. rsc.orgumkc.edu The two methoxy groups strongly activate the ring towards electrophilic attack. In the presence of t-butyl alcohol and a strong acid catalyst like sulfuric acid, 1,4-dimethoxybenzene can be dialkylated to form 1,4-di-t-butyl-2,5-dimethoxybenzene. rsc.orgccsf.edu The reaction proceeds because the methoxy groups are ortho, para-directors, and the product formed is still highly activated. umkc.eduedubirdie.com Further alkylation is often prevented by steric hindrance from the newly introduced bulky alkyl groups. rsc.org
Influence of Deactivating Groups: Conversely, Friedel-Crafts reactions are generally unsuccessful on aromatic rings substituted with strongly deactivating groups, such as nitro or multiple halogen substituents. ccsf.edumsu.edu These groups withdraw electron density from the ring, making it insufficiently nucleophilic to attack the carbocation or acylium ion intermediate. msu.edu
For this compound, the presence of three electron-withdrawing chlorine atoms severely deactivates the aromatic ring. This deactivation would counteract the activating effect of the two methoxy groups. Consequently, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions. The ring is electronically "poor" and thus not suitable for this class of electrophilic substitution. ccsf.edumsu.edu
| Substrate | Alkylating Agent | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄, Acetic Acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | umkc.educcsf.edu |
| 1,4-Dimethoxybenzene | t-Butyl alcohol | H₂SO₄ | 1,4-Di-t-butyl-2,5-dimethoxybenzene | ccsf.edu |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by the interplay of its five substituents, which create a unique electronic and steric environment.
Reactions at Aromatic Ring Positions
The aromatic ring of this compound has only one available position for substitution, at carbon 6. The directing effects of the existing substituents determine the feasibility of electrophilic aromatic substitution at this site.
Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups. The methoxy group at C2 directs ortho to C3 (occupied) and para to C5 (occupied). The methoxy group at C5 directs ortho to C4 (occupied) and C6 (unoccupied).
Chloro Groups (-Cl): These are deactivating, yet ortho, para-directing groups. The chlorine at C1 directs ortho to C6 (unoccupied) and C2 (occupied) and para to C4 (occupied). The chlorine at C3 directs ortho to C2 (occupied) and C4 (occupied). The chlorine at C4 directs ortho to C3 (occupied) and C5 (occupied).
Transformations Involving Methoxy Groups
The two methoxy groups are potential sites for chemical transformation. A common reaction for aryl methyl ethers is ether cleavage to yield phenols, typically using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).
However, the reactivity of the methoxy groups in this compound is likely influenced by steric hindrance. Both methoxy groups are flanked by at least one ortho-chloro substituent. Structural studies on analogous compounds, such as 1,3,5-trichloro-2-methoxybenzene, show that bulky ortho-substituents can force the methoxy group to rotate out of the plane of the aromatic ring. researchgate.net This steric crowding could hinder the access of reagents to the oxygen atom, potentially making ether cleavage more difficult than in unhindered systems.
Interaction with Specific Reagents and Reaction Selectivity
Given the electron-deficient nature of the ring, this compound is a potential candidate for nucleophilic aromatic substitution (SₙAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these groups can stabilize the negatively charged intermediate (Meisenheimer complex). msu.edu
In this compound, all three chlorine atoms are activated towards nucleophilic attack by the collective electron-withdrawing effect of the other halogens. The selectivity of such a reaction would depend on which chlorine atom is most readily displaced:
C1-Cl: This position is ortho to one methoxy group and para to another chloro group.
C3-Cl: This position is ortho to a methoxy group and a chloro group.
C4-Cl: This position is para to a methoxy group and ortho to another methoxy group and a chloro group.
The chlorine at C4 is para to the C1-Cl and ortho to the C5-OCH₃, while the chlorine at C3 is ortho to the C2-OCH₃. The stabilization of the intermediate would be greatest when the negative charge can be delocalized onto the substituents. A nucleophile attacking at C4, for instance, would generate an intermediate where the negative charge is stabilized by the adjacent methoxy group at C5 and the chloro group at C3. Therefore, selective substitution of one of the chlorine atoms by a strong nucleophile (e.g., an alkoxide or an amine) is a plausible derivatization pathway for this molecule.
Advanced Spectroscopic and Chromatographic Characterization of 1,3,4 Trichloro 2,5 Dimethoxybenzene
High-Resolution Chromatographic Separation Techniques
Effective separation is a prerequisite for accurate analysis, particularly when dealing with complex matrices or the presence of isomers. Both gas and liquid chromatography offer viable pathways for the isolation of 1,3,4-Trichloro-2,5-dimethoxybenzene.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a primary technique for the analysis of semi-volatile chlorinated hydrocarbons due to its high resolution and sensitivity. epa.gov Method development for this compound focuses on optimizing selectivity and efficiency to ensure baseline separation from potential isomers and contaminants.
Key optimization parameters include the choice of capillary column, carrier gas flow rate, and the oven temperature program. researchgate.net A typical method would employ a fused-silica capillary column, with helium as the carrier gas. The temperature program is critical and is generally optimized to balance analysis time with resolution. An initial low temperature allows for trapping of the analyte at the head of the column, followed by a controlled ramp to elute compounds based on their boiling points and interaction with the stationary phase. For detection, an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds, while a Mass Spectrometer (MS) provides definitive identification. epa.govgnest.org
Table 1: Example GC Method Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| Column | Agilent DB-35MS (30 m x 0.25 mm ID, 0.25 µm film) | Mid-polarity stationary phase enhances selectivity for polarizable analytes. rsc.org |
| Injector | Split/Splitless, 260 °C | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert mobile phase; constant flow ensures reproducible retention times. |
| Oven Program | 70 °C (hold 1 min), ramp 20 °C/min to 290 °C (hold 5 min) | Gradient temperature program separates compounds with a wide range of boiling points. rsc.org |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for identification; ECD provides high sensitivity for chlorinated compounds. epa.gov |
Liquid Chromatography (LC) Method Development and Optimization
While GC is often preferred, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for samples that are thermally labile or not easily volatilized. osti.gov Reversed-phase HPLC is the most common mode for separating non-polar to moderately polar organic molecules like this compound.
Method development involves optimizing the mobile phase composition, stationary phase, and detector settings. theseus.fi A C18 column is a standard choice for the stationary phase, providing hydrophobic interactions with the analyte. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of organic solvent is increased over time, is often employed to effectively elute compounds with varying polarities. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set to a wavelength where the analyte exhibits strong absorbance. For more definitive identification, LC can be coupled with mass spectrometry (LC-MS). osti.govnih.gov
Table 2: Example LC Method Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| Column | C18 bonded silica (B1680970) (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. |
| Gradient | Start at 50% B, ramp to 95% B over 15 minutes | Separates analytes based on their hydrophobicity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral information for peak purity and identification; MS offers definitive mass data. |
Advanced Column Chemistries for Isomer Separation
The separation of structurally similar isomers of trichlorodimethoxybenzene presents a significant analytical challenge. The choice of column stationary phase is the most critical factor in achieving selectivity. Advanced column chemistries are designed to exploit subtle differences in the physicochemical properties of isomers.
In Gas Chromatography, employing columns with different polarities is a common strategy. epa.gov For instance, a non-polar column like a DB-5MS (5% phenyl-methylpolysiloxane) separates compounds primarily by boiling point. A more polar column, such as a DB-35MS (35% phenyl-methylpolysiloxane), provides different selectivity based on dipole-dipole interactions and polarizability. rsc.org Using a dual-column setup, where two columns of different polarities are run in parallel, can provide a high degree of confidence in compound identification by comparing retention times on both columns. epa.gov
In Liquid Chromatography, chiral stationary phases are the cornerstone of separating enantiomers. nih.gov For separating positional isomers like those of trichlorodimethoxybenzene, stationary phases with different selectivities are used. Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities to standard C18 columns through pi-pi and dipole-dipole interactions, which can be crucial for resolving closely related aromatic isomers.
Mass Spectrometry for Molecular Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of organic compounds. It provides information about the molecular weight and elemental composition and offers structural insights through the analysis of fragmentation patterns. chemrxiv.org
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to produce a molecular ion and extensive, reproducible fragmentation. chemrxiv.org The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₈H₇Cl₃O₂), the EI spectrum is expected to show a distinct molecular ion cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation pathway for related dimethoxybenzene compounds is often the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups. nih.gov
Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and typically shows a prominent protonated molecule [M+H]⁺. This is highly useful for confirming the molecular weight of the analyte when the molecular ion in EI is weak or absent.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound
| Ionization Mode | Ion | Predicted m/z | Description |
| EI | [M]⁺ | 240/242/244 | Molecular ion cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| EI | [M-CH₃]⁺ | 225/227/229 | Loss of a methyl radical from a methoxy group; often a major fragment. nih.gov |
| EI | [M-CH₃-CO]⁺ | 197/199/201 | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
| CI | [M+H]⁺ | 241/243/245 | Protonated molecule, confirming the molecular weight with minimal fragmentation. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by isolating a specific ion (the precursor ion) and inducing its fragmentation to produce product ions. mdpi.com This technique is invaluable for elucidating fragmentation pathways and confirming the identity of a compound. researchgate.netnih.gov
For this compound, an MS/MS experiment would typically involve isolating the molecular ion (e.g., m/z 240) or a major fragment ion like [M-CH₃]⁺ (m/z 225) using a first mass analyzer. This selected precursor ion is then fragmented in a collision cell through Collision-Induced Dissociation (CID). The resulting product ions are analyzed by a second mass analyzer.
A plausible fragmentation pathway starting from the [M-CH₃]⁺ precursor ion (m/z 225) could involve:
Loss of Carbon Monoxide (CO): A common fragmentation for methoxy-containing aromatic compounds, leading to an ion at m/z 197.
Loss of a Chlorine Radical (•Cl): Resulting in an ion at m/z 190.
Loss of Hydrogen Chloride (HCl): Leading to an ion at m/z 189.
By analyzing these specific transitions (e.g., m/z 225 → 197), analysts can create highly selective and sensitive quantification methods (Selected Reaction Monitoring, SRM) and gain high confidence in the structural assignment, helping to distinguish it from its isomers which may exhibit different fragmentation patterns. researchgate.netmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound, with the molecular formula C₈H₇Cl₃O₂, the theoretical exact mass can be calculated. The monoisotopic mass is 239.951163 Da. nih.govepa.gov
HRMS analysis provides not just the exact mass but also a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). A molecule containing three chlorine atoms will exhibit a distinctive cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of three chlorine atoms in the structure. This isotopic signature is a powerful confirmation of the compound's elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of this compound is predicted to be relatively simple, providing clear information about the proton environments. Based on its structure, the following signals are expected:
A singlet for the single aromatic proton (H-6). Due to the electron-withdrawing chlorine atoms and electron-donating methoxy groups on the ring, this proton is expected to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm.
Two distinct singlets for the two methoxy groups (-OCH₃). Since the methoxy groups at positions C-2 and C-5 are in different chemical environments due to the unsymmetrical substitution pattern of the chlorine atoms, they are expected to have different chemical shifts. These aliphatic protons typically appear in the region of δ 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (H-6) | ~ 7.0 | Singlet (s) |
| Methoxy H (C2-OCH₃) | ~ 3.9 | Singlet (s) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent, which should result in eight distinct signals in the broadband-decoupled ¹³C NMR spectrum.
Aromatic Carbons: Six signals are expected in the aromatic region (approximately δ 110-160 ppm). The carbons directly attached to the electron-donating methoxy groups (C-2, C-5) would appear further upfield, while those bonded to the electron-withdrawing chlorine atoms (C-1, C-3, C-4) would be shifted downfield. The remaining carbon atom (C-6) would also resonate in this region.
Aliphatic Carbons: Two signals corresponding to the two non-equivalent methoxy carbons (-OCH₃) are expected in the aliphatic region, typically around δ 55-65 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Cl (C1, C3, C4) | ~ 120 - 135 |
| C-O (C2, C5) | ~ 145 - 155 |
| C-H (C6) | ~ 115 - 125 |
| -OCH₃ (C2) | ~ 55 - 65 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the aromatic proton signal to its corresponding aromatic carbon (C-6) signal. It would also show correlations between each of the methoxy proton signals and their respective methoxy carbon signals.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Infrared (IR) Spectroscopy for Vibrational Modes
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=C Aromatic Ring Stretching: One or more sharp bands between 1450 and 1600 cm⁻¹ would indicate the presence of the benzene (B151609) ring.
C-O Ether Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages (Ar-O-CH₃) are expected in the region of 1200-1275 cm⁻¹ (asymmetric stretching) and 1000-1075 cm⁻¹ (symmetric stretching).
C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as strong bands in the fingerprint region, between 1000 and 1100 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Aryl Ether C-O | Asymmetric Stretching | 1200 - 1275 |
| Aryl Ether C-O | Symmetric Stretching | 1000 - 1075 |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications
Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of analytes at much lower concentrations than conventional Raman spectroscopy. The SERS enhancement is influenced by factors such as the type of analyte and its interaction with the plasmonic substrate. mdpi.com The introduction of plasmonic gold nanoparticles (AuNPs) can greatly improve SERS signals. mdpi.com Computational modeling, such as density functional theory (DFT) calculations, can be used to understand the chemisorption phenomena and predict the most favorable molecular orientation of the adsorbate on the metal surface, which is crucial for SERS signal enhancement. scirp.org For isomers of substituted benzenes, SERS has been used to distinguish between them based on their unique spectral features. scirp.org Although specific SERS studies on this compound were not found, the technique holds significant potential for its trace detection and analysis in various matrices. The SERS signal can be further enhanced and homogenized across the substrate by applying a high voltage, a technique that can be coupled with paper spray ionization–mass spectrometry (PSI-MS) for dual analytical system detection. mdpi.com
Sample Preparation Methodologies for Complex Matrices
The accurate analysis of this compound, particularly at trace levels in complex environmental and biological samples, necessitates efficient sample preparation to isolate the analyte from interfering matrix components.
Solvent Extraction and Liquid-Liquid Extraction (LLE) Techniques
Solvent extraction is a fundamental step in the analysis of organic pollutants from solid and liquid matrices. For organochlorine compounds in soil, accelerated solvent extraction (ASE) using a mixture of hexane (B92381) and acetone (B3395972) has proven effective. researchgate.net Another common technique is ultrasonic-assisted solvent extraction, which has been optimized for the extraction of organochlorine pesticides from soil using a petroleum ether and acetone mixture. researchgate.net This method is rapid and shows satisfactory extraction efficiency with high recoveries. researchgate.net For water samples, traditional liquid-liquid extraction (LLE) is a standard method for extracting chlorobenzenes. google.com LLE separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.org A miniaturized version of LLE, known as dispersive liquid-liquid microextraction (DLLME), is used for extracting small amounts of organic compounds, including substituted benzenes, from water samples by injecting a small amount of an extraction solvent and a disperser solvent into the aqueous solution. wikipedia.org
| Extraction Technique | Matrix | Solvents | Key Findings |
| Accelerated Solvent Extraction (ASE) | Soil | Hexane/Acetone (3/1, v/v) | Fast and simple method for organochlorine pesticides and PCBs. researchgate.net |
| Ultrasonic Solvent Extraction | Soil | Petroleum ether/Acetone (1/1, v/v) | Rapid procedure with satisfactory extraction efficiency and recoveries over 88%. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane | Standard method for extracting organic compounds from aqueous samples. gcms.cz |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | C2Cl4 (extraction), Acetone (disperser) | Useful for extracting small amounts of organic compounds like substituted benzenes. wikipedia.org |
| Subcritical Water Extraction | Soil | Water, Hydrogen Peroxide | Effective for removing and destroying organochlorine pollutants from soil at elevated temperatures. nih.gov |
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-phase extraction (SPE) is a widely used technique for extracting pesticide compounds from aqueous samples. gcms.cz It offers advantages over LLE, such as reduced solvent consumption and higher efficiency, though it can be time-consuming and the cartridges can be expensive. google.com
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration of analytes. helsinki.finih.gov It is particularly well-suited for the analysis of volatile organic compounds (VOCs) from environmental samples. helsinki.finih.govtandfonline.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, and the analytes partition into the coating. helsinki.fi The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov Headspace SPME is often preferred for the determination of VOCs as it minimizes interference from the sample matrix. researchgate.net The efficiency of SPME is influenced by parameters such as extraction time, temperature, and the type of fiber coating. helsinki.fitandfonline.com For chlorobenzenes in water, a polydimethylsiloxane (B3030410) (PDMS) fiber used in headspace mode has been shown to be effective. researchgate.net
| Technique | Analyte Type | Matrix | Key Advantages |
| Solid-Phase Extraction (SPE) | Pesticides, Chlorinated Aromatics | Aqueous Samples | Reduced solvent use compared to LLE. gcms.cz |
| Solid-Phase Microextraction (SPME) | Volatile Organic Compounds (VOCs), Chlorobenzenes | Environmental Samples (Water, Soil, Air) | Solvent-free, combines extraction and concentration, simple, and rapid. helsinki.finih.govresearchgate.net |
| Headspace SPME (HS-SPME) | Volatile Organic Compounds (VOCs) | Complex Matrices (Water, Sludge) | Minimizes matrix interferences. researchgate.net |
| Membrane-SPME (M-SPME) | Volatile Organic Compounds (VOCs) | Aqueous Samples | Enables extraction and simultaneous preconcentration. researchgate.net |
Clean-up and Concentration Protocols for Trace Analysis
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. For extracts containing chlorinated pesticides and other chlorinated hydrocarbons, adsorbent SPE tubes containing materials like Florisil® (a magnesium silicate) or silica are commonly used. gcms.cz These adsorbents retain polar contaminants from organic solvent extracts. gcms.cz Gel permeation chromatography (GPC) is another effective method for removing high-molecular-weight interferences such as lipids from sample extracts, which is particularly useful for soil and biota samples. gcms.cz For samples contaminated with sulfur, activated copper powder can be used for clean-up. gcms.cz
Concentration of the cleaned-up extract is the final step before instrumental analysis to ensure that the analyte concentration is above the detection limit of the instrument. This is typically achieved by evaporating the solvent to a smaller volume.
| Clean-up Technique | Target Interference | Matrix Type | Notes |
| Adsorbent SPE (Florisil®, Silica) | Polar Contaminants (e.g., phenols) | Soil and Waste Extracts | Retains polar co-extractants from organic solvents. gcms.cz |
| Gel Permeation Chromatography (GPC) | Lipids, Sulfur | Soil and Biota Extracts | Efficiently removes high-molecular-weight interferences. gcms.cz |
| Activated Copper Powder | Sulfur | Extracts of Chlorinated Pesticides | Can react with some chlorinated pesticides if exposure time is too long. gcms.cz |
| Liquid-Gel Chromatography | Lipids | Fat, Water, Milk | Simple procedures for enrichment of chlorinated aromatic pollutants. capes.gov.br |
Computational and Theoretical Chemistry Studies of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to determining the electronic and molecular structure of 1,3,4-Trichloro-2,5-dimethoxybenzene. These calculations solve approximations of the Schrödinger equation to find the optimal geometry and electronic energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of molecules. By approximating the electron density, DFT can accurately and efficiently predict molecular geometries, electronic structures, and energies. For dimethoxybenzene derivatives, hybrid functionals like B3LYP are commonly employed with basis sets such as 6-311G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. researchgate.net
These calculations for this compound would focus on determining key ground state properties. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map would visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Ground State Properties of this compound Calculated by DFT Note: These values are representative examples of data generated from DFT calculations and are not from a specific experimental study on this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1825.45 | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy (eV) | -6.85 | Indicates the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.20 | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.65 | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment (Debye) | 2.5 D | Measures the overall polarity of the molecule. |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by solving the Hartree-Fock equations without empirical parameters. These methods are computationally more intensive but can offer more accurate results for electron correlation effects. For substituted benzenes like o-dimethoxybenzene, MP2 calculations with basis sets like 6-311G** have been used to analyze conformational preferences and energy differences between various rotamers. researchgate.netrsc.org
For this compound, ab initio geometry optimization would yield precise bond lengths, bond angles, and dihedral angles. This data is essential for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring's geometry. Energy calculations would help to identify the most stable conformation and the relative energies of other, less stable conformers.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions allows for the assignment of complex spectra and can aid in structure elucidation.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. DFT methods, such as B3LYP, are known to provide excellent vibrational frequencies. globalresearchonline.net However, due to the neglect of anharmonicity and other approximations, the calculated frequencies are often systematically higher than experimental values. To correct this, a scaling factor is typically applied. globalresearchonline.net Analysis of the calculated vibrational modes helps in the assignment of experimental spectra. For instance, characteristic C-Cl stretching and bending modes, as well as vibrations associated with the methoxy (B1213986) groups and the benzene ring, can be identified. globalresearchonline.netresearchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These values are representative examples and are not from a specific experimental study on this compound.
| Parameter Type | Predicted Value | Assignment |
|---|---|---|
| ¹³C NMR Chemical Shift | 150.2 ppm | C-O (Carbon attached to methoxy group) |
| ¹³C NMR Chemical Shift | 125.8 ppm | C-Cl (Carbon attached to chlorine) |
| ¹H NMR Chemical Shift | 7.15 ppm | Aromatic C-H |
| ¹H NMR Chemical Shift | 3.90 ppm | -OCH₃ (Methoxy protons) |
| Vibrational Frequency | 3050 cm⁻¹ (scaled) | Aromatic C-H stretch |
| Vibrational Frequency | 1450 cm⁻¹ (scaled) | Aromatic C=C stretch |
| Vibrational Frequency | 1250 cm⁻¹ (scaled) | C-O-C asymmetric stretch |
| Vibrational Frequency | 750 cm⁻¹ (scaled) | C-Cl stretch |
Conformational Analysis and Intramolecular Interactions
The presence of two methoxy groups allows for different spatial arrangements, or conformations, due to rotation around the C(aryl)-O bonds. Conformational analysis is key to understanding the molecule's preferred shape and its physical and chemical properties.
The orientation of the two methoxy groups in this compound is heavily influenced by steric hindrance from the adjacent chlorine atoms.
The Methoxy Group at C2: This group is flanked by chlorine atoms at positions C1 and C3. This ortho-disubstitution creates significant steric repulsion. Studies on analogous compounds, such as 1,3,5-trichloro-2-methoxybenzene, have shown that this steric strain forces the methoxy group to rotate out of the plane of the benzene ring. nih.govresearchgate.net Consequently, the C(1)-C(2)-O-C(methyl) dihedral angle is expected to be close to 90°, adopting a perpendicular conformation to minimize steric clash. nih.govresearchgate.net The rotational barrier for this group would be considerable.
The Methoxy Group at C5: This group is adjacent to a chlorine atom at C4 and a hydrogen atom at C6. While there is still steric interaction with the C4 chlorine, it is less severe than the disubstitution experienced by the other methoxy group. Therefore, this group is expected to have a smaller rotational barrier and may adopt a conformation that is closer to being planar with the benzene ring, although some out-of-plane deviation is likely to alleviate repulsion with the single ortho-chlorine. colostate.edu
The preferred conformation of this compound is also influenced by weaker intramolecular interactions.
Intramolecular Hydrogen Bonding: Weak C-H···O hydrogen bonds may exist. For example, an interaction between the hydrogen atoms of one methyl group and the oxygen atom of the adjacent methoxy group could help stabilize certain rotational conformations. Such C-H···O interactions have been proposed to stabilize perpendicular conformations in related molecules like o-dimethoxybenzene. researchgate.net
Steric and Electronic Effects on Molecular Conformation
The molecular conformation of this compound is significantly influenced by the interplay of steric hindrance and electronic effects originating from its substituent groups. The bulky chlorine atoms and the methoxy groups dictate the spatial arrangement and rotational freedom within the molecule.
Detailed research on analogous chlorinated anisoles demonstrates that ortho-disubstitution can cause dramatic changes in the spatial arrangement of the methoxy group. researchgate.net For instance, in 1,3,5-trichloro-2-methoxybenzene, the methoxy group is forced to rotate out of the plane of the benzene ring, exhibiting a dihedral angle of 84.11 (13)°. researchgate.net This out-of-plane rotation is a direct consequence of the steric repulsion from the two bulky ortho-chloro substituents. researchgate.net A similar effect is expected in this compound, where the methoxy group at the C2 position is flanked by chlorine atoms at C1 and C3, likely forcing it into a non-planar conformation with the aromatic ring. The methoxy group at the C5 position experiences less steric hindrance from its single ortho-chlorine substituent at C4.
Electronic effects also play a role. The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the chlorine atoms influence the electron density distribution across the aromatic ring. This can affect bond lengths and angles within the benzene ring and influence the rotational barriers of the methoxy groups. Computational methods such as Density Functional Theory (DFT) are employed to analyze these properties, including HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs), which reveal the electrophilic and nucleophilic regions of the molecule. nih.gov
Table 1: Steric and Electronic Influences on Conformation
| Feature | Influencing Factors | Expected Consequence in this compound |
|---|---|---|
| Methoxy Group Orientation | Steric hindrance from adjacent chlorine atoms. | Out-of-plane rotation relative to the benzene ring, especially for the C2-methoxy group. |
| Ring Geometry | Electronic push-pull effects between methoxy and chlorine groups. | Minor distortions in the benzene ring's planarity and bond lengths. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a powerful framework for investigating the behavior of this compound at an atomic level, offering insights that complement experimental data. rsc.org
Development of Force Fields for Chlorinated Aromatic Ethers
Accurate molecular simulations rely on well-parameterized force fields, which are sets of equations and parameters that describe the potential energy of a system of particles. For chlorinated aromatic ethers like this compound, the development of a suitable force field is a critical first step.
Several well-established force field families, including GROMOS, CHARMM, OPLS, and AMBER, have been developed for a wide range of small molecules. rsc.org The CHARMM General Force Field (CGenFF), for example, is designed for drug-like molecules and is compatible with biomolecular force fields. nih.gov Parameterization for a specific molecule like this compound would involve:
Partial Atomic Charges: Determined to reproduce quantum mechanical (QM) dipole moments and interaction energies with water. nih.gov
Lennard-Jones Parameters: Optimized to match experimental condensed-phase properties like density and heat of vaporization. nih.govacs.org
Bonded Parameters (Bonds, Angles, Dihedrals): Fitted to QM calculations of geometries, vibrational spectra, and potential energy scans for torsion angles. nih.gov
Developing parameters for ethers requires achieving the correct balance between dispersion, electrostatic, and repulsive forces to accurately model properties in both gas and condensed phases. nih.govillinois.edu Polarizable force fields, such as the Drude model, may also be employed to better capture the electronic response of the molecule to its environment. illinois.edunih.gov
Table 2: Common Force Fields for Organic Molecules
| Force Field Family | Typical Application | Key Features |
|---|---|---|
| AMBER (e.g., GAFF2) | Biomolecules, Organic Molecules | Charges often derived from QM calculations (RESP). rsc.orgnih.gov |
| CHARMM (e.g., CGenFF) | Biomolecules, Drug-like Molecules | Extensive parameterization for a wide range of chemical groups. rsc.orgnih.gov |
| OPLS (e.g., OPLS/2020) | Organic Liquids, Proteins | Optimized to reproduce properties of pure liquids. rsc.orgacs.org |
Molecular Dynamics Simulations in Various Solvents and Environments
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net By simulating this compound in different solvents (e.g., water, octane), researchers can investigate its solvation properties, conformational dynamics, and interactions with the surrounding environment. These simulations can predict structural, dynamic, and transport properties. nih.gov The choice of water model (like SPC or TIP3P) is also a crucial aspect of setting up these simulations. rsc.org Such studies are vital for understanding how the compound might behave in different chemical or biological contexts.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides tools to predict the reactivity of this compound. DFT calculations are particularly useful for this purpose. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's thermodynamic stability. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecular surface, identifying electron-rich sites (prone to electrophilic attack) and electron-poor sites (prone to nucleophilic attack). nih.gov This information is invaluable for predicting the most likely pathways for chemical reactions, such as further chlorination or demethylation. These theoretical predictions can guide synthetic efforts and help understand potential metabolic transformations.
Intermolecular Interactions and Crystal Packing Studies
The solid-state structure of this compound is governed by a network of weak intermolecular interactions that dictate how the molecules arrange themselves in a crystal lattice.
Supramolecular Assembly in Crystalline Forms
The way molecules pack in a crystal is known as supramolecular assembly. For substituted dimethoxybenzenes, intermolecular forces like hydrogen bonds play a significant role in stabilizing the crystal packing. nih.gov Although this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···Cl hydrogen bonds are expected to be prominent. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. nih.gov
Host-Guest Interactions and Adsorption Phenomena
Computational and theoretical chemistry studies specifically detailing the host-guest interactions and adsorption phenomena of this compound are not available in the current scientific literature. Research in this specific area for this compound has not been published.
Therefore, a detailed analysis, including data tables and specific research findings on its behavior as a guest molecule within a host cavity or its adsorption characteristics on various surfaces, cannot be provided at this time. Further experimental and computational research is required to elucidate these properties for this compound.
Environmental Chemistry and Biogeochemical Cycling of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Microbial Biotransformation Pathways
Bacterial Reductive Dechlorination Processes (e.g., Desulfitobacterium strains):Strains of the anaerobic bacterium Desulfitobacterium are capable of reductive dechlorination of various chlorinated aromatic compounds, using them as electron acceptors in a process known as dehalorespiration.nih.govnih.govHowever, the scientific literature does not contain reports of Desulfitobacterium strains acting on 1,3,4-Trichloro-2,5-dimethoxybenzene.
Further research and environmental monitoring are required to understand the specific biogeochemical cycling and fate of this compound.
Anaerobic Demethylation and Dechlorination Intermediates
Under anaerobic conditions, such as those found in sediments and anoxic zones of soil and water, the microbial degradation of this compound is anticipated to proceed through a sequence of demethylation and dechlorination steps. While specific studies on this compound are limited, the degradation pathway can be inferred from research on other chlorinated aromatic ethers. The initial attack is likely to involve the cleavage of the ether bonds, a process known as O-demethylation. Anaerobic bacteria, including acetogens and sulfate-reducers, are known to carry out such reactions.
The proposed anaerobic degradation cascade for this compound would likely commence with the sequential removal of the two methyl groups from the methoxy (B1213986) substituents. This would result in the formation of chlorinated hydroquinone (B1673460) intermediates. Following demethylation, the process of reductive dechlorination is expected to occur, wherein chlorine atoms are sequentially removed from the aromatic ring and replaced with hydrogen atoms. This process is a crucial step in the detoxification of many chlorinated pollutants and is mediated by organohalide-respiring bacteria.
A plausible sequence of intermediates in the anaerobic degradation of this compound is outlined below:
Initial Substrate: this compound
Mono-demethylation: Formation of 1,3,4-Trichloro-2-hydroxy-5-methoxybenzene and/or 1,3,4-Trichloro-5-hydroxy-2-methoxybenzene.
Di-demethylation: Production of 1,3,4-Trichloro-2,5-dihydroxybenzene (trichlorohydroquinone).
Reductive Dechlorination: Subsequent, stepwise removal of chlorine atoms to form dichlorinated, monochlorinated, and ultimately, non-chlorinated dihydroxybenzene (hydroquinone) intermediates. These can then undergo ring cleavage and further degradation.
Table 1: Plausible Intermediates in the Anaerobic Degradation of this compound
| Step | Intermediate Compound Name | Chemical Formula | Description of Transformation |
|---|---|---|---|
| 1 | 1,3,4-Trichloro-2-hydroxy-5-methoxybenzene | C₇H₅Cl₃O₂ | Removal of one methyl group from a methoxy substituent. |
| 2 | 1,3,4-Trichloro-2,5-dihydroxybenzene | C₆H₃Cl₃O₂ | Removal of the second methyl group, forming a trichlorohydroquinone. |
| 3 | Dichloro-2,5-dihydroxybenzene isomers | C₆H₄Cl₂O₂ | Reductive removal of one chlorine atom from the aromatic ring. |
| 4 | Monochloro-2,5-dihydroxybenzene isomers | C₆H₅ClO₂ | Reductive removal of a second chlorine atom. |
| 5 | Hydroquinone (1,4-dihydroxybenzene) | C₆H₆O₂ | Complete dechlorination leading to a non-halogenated intermediate. |
Enzymatic Reaction Kinetics and Substrate Specificity
The enzymatic processes driving the degradation of this compound are central to its biological attenuation. The key enzyme systems likely involved are O-demethylases and reductive dehalogenases.
O-demethylases in anaerobic bacteria are often complex enzyme systems. For instance, some tetrahydrofolate-dependent O-demethylases utilize a corrinoid-dependent methyltransferase system. The kinetics of these enzymes can be influenced by the nature and position of other substituents on the aromatic ring. The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound may affect the rate of enzymatic O-demethylation.
Reductive dehalogenases are the key enzymes responsible for cleaving the carbon-chlorine bonds. The substrate specificity of these enzymes can be quite narrow or broad. For a molecule like this compound, the position of the chlorine atoms relative to each other and to the hydroxyl groups (formed after demethylation) will influence which dehalogenases can act upon it and at what rate. The kinetics of reductive dechlorination often follow Michaelis-Menten kinetics, but can be affected by factors such as the availability of an electron donor and competition from other halogenated compounds. Studies on other chlorinated phenols have shown that the position of the chlorine atom significantly impacts the reaction rate.
Abiotic Environmental Degradation Processes
Photochemical transformation is a potentially significant abiotic degradation pathway for this compound, particularly in sunlit surface waters and the atmosphere. The susceptibility of an organic compound to photodegradation is dependent on its ability to absorb light in the solar spectrum (wavelengths > 290 nm). The presence of the dimethoxy and trichloro substituents on the benzene ring is expected to shift the UV absorption maxima to longer wavelengths compared to unsubstituted benzene, potentially into the environmentally relevant solar spectrum.
In aqueous environments, direct photolysis may occur, leading to the cleavage of carbon-chlorine or carbon-oxygen bonds. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a likely degradation pathway. In the atmosphere, gas-phase reactions with hydroxyl radicals are expected to be a primary transformation process.
Aryl ethers, such as this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The ether linkage to the aromatic ring is chemically stable and not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. While extreme pH conditions (highly acidic or alkaline) could promote hydrolysis, such conditions are not common in most natural ecosystems. For some chlorinated compounds, hydrolysis half-lives can be very long, indicating high persistence in the absence of other degradation mechanisms. For instance, (3-chloropropyl)triethoxysilane (B1211364) has a hydrolysis half-life of 35 hours at 25°C and pH 7, though it should be noted that this is a different class of compound. europa.eu
The transport and bioavailability of this compound in the environment are strongly influenced by its sorption to soil organic carbon and sediments. A key parameter for predicting this behavior is the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to solids, reducing its mobility in water but increasing its persistence in soil and sediment.
Environmental Fate Modeling and Prediction of Persistence
Environmental fate models, such as multimedia fugacity models, are used to predict the distribution, transport, and persistence of chemicals in the environment. The behavior of this compound in such models is governed by its physicochemical properties.
Table 2: Estimated Physicochemical Properties for a Structural Isomer (1,2,3-Trichloro-4,5-dimethoxybenzene) and Their Implications for Environmental Fate
| Property | Estimated Value for Isomer | Implication for Environmental Fate of this compound |
|---|---|---|
| Molecular Weight | 241.5 g/mol chemeo.com | Influences diffusion and transport rates. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.66 echemi.com | Indicates a tendency to bioaccumulate in fatty tissues of organisms and partition to organic matter in soil and sediment. |
| Water Solubility | Low (estimated) | Limited mobility in aqueous systems; favors partitioning to solid phases. |
| Vapor Pressure | 0.00367 mmHg at 25°C echemi.com | Low volatility, suggesting that long-range atmospheric transport may be limited, but it can still partition into the atmosphere. |
Structure Property Relationships and Analogue Research of Chlorinated Dimethoxybenzenes
Synthesis and Characterization of Isomeric Trichloro-dimethoxybenzenes
The synthesis of trichloro-dimethoxybenzenes can be achieved through various synthetic routes, often involving the chlorination of dimethoxybenzene precursors. The specific isomer obtained is dependent on the starting materials and reaction conditions. For instance, the synthesis of isomeric trichlorotrimethoxybenzenes has been reported, providing a methodological basis for the synthesis of their dimethoxy counterparts. In one study, isomeric trichlorotrimethoxybenzenes were prepared and characterized, with their structures confirmed by comparison with synthetic samples. nih.gov
The characterization of these isomers relies heavily on spectroscopic techniques. Mass spectrometry is crucial for determining the molecular weight and the number of chlorine atoms, with the characteristic isotopic pattern of chlorine being a key indicator. nih.gov For 1,2,5-Trichloro-3,4-dimethoxybenzene, the mass spectrum shows prominent peaks that confirm its molecular formula. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. The 1H NMR spectrum of a fully substituted trichloro-dimethoxybenzene would lack signals in the aromatic region, with the presence of singlets corresponding to the methoxy (B1213986) groups. The chemical shifts of these methoxy protons can provide clues about their chemical environment. nih.gov Similarly, 13C NMR spectroscopy can be used to identify the carbon atoms of the benzene (B151609) ring and the methoxy groups. mdpi.com
Table 1: Spectroscopic Data for a Trichlorodimethoxybenzene Analogue
This table is interactive and can be sorted by clicking on the headers.
| Compound | 1H NMR (CDCl3, δ, ppm) | 13C NMR (CDCl3, δ, ppm) | Mass Spectrum (m/z) |
|---|---|---|---|
| 1,3,5-Trichloro-2,4,6-trimethoxybenzene | 3.90 (s, 9H) | 61.1, 120.7, 152.4 | 270 (M+), 272 (M++2), 274 (M++4), 276 (M++6) |
Data sourced from related research on a trimethoxy analogue as a proxy. rsc.org
Systematic Structural Modifications and Their Impact on Chemical Properties
Systematic structural modifications, such as altering the position of the chlorine and methoxy substituents on the benzene ring, have a profound impact on the chemical properties of these compounds. These modifications influence the electron density distribution within the aromatic ring, which in turn affects the molecule's reactivity, polarity, and spectroscopic characteristics. The introduction of chlorine atoms into a molecule can improve chemical stability against photolysis and oxidation due to the steric and electronic properties of the chlorine atom. researchgate.net
The reactivity of chlorinated dimethoxybenzenes in electrophilic aromatic substitution reactions is a key area of investigation. The interplay between the electron-donating methoxy groups and the electron-withdrawing, yet ortho, para-directing, chloro groups determines the regioselectivity and rate of such reactions. Mitigating the adverse effects of polychlorinated biphenyl (B1667301) (PCB) derivatives, which share structural similarities, has been explored through molecular modification, highlighting the importance of substituent placement on chemical properties. mdpi.com
Investigation of Steric and Electronic Effects on Reactivity and Conformation
The reactivity and conformation of chlorinated dimethoxybenzenes are governed by a combination of steric and electronic effects. The methoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, chlorine is a deactivating, yet also ortho, para-directing group, due to its inductive electron-withdrawing effect and resonance electron-donating effect.
The steric hindrance caused by the bulky chlorine atoms and methoxy groups can influence the conformation of the molecule, particularly the orientation of the methoxy groups relative to the benzene ring. This, in turn, can affect the extent of resonance interaction and, consequently, the reactivity of the compound. A quantum chemical investigation into the stability of various halogenated compounds has provided insights into the balance between steric and electronic effects in determining the most stable isomers and conformers. chemrxiv.org The interplay of these effects can be complex, and computational studies, such as Density Functional Theory (DFT), are often employed to understand the electronic properties and thermodynamic stability of such molecules. nih.govresearchgate.netbohrium.com
Comparative Studies with Related Halogenated Aromatic Ethers (e.g., chlorinated anisoles, veratroles)
Comparative studies with other halogenated aromatic ethers, such as chlorinated anisoles (methoxylated benzenes) and veratroles (1,2-dimethoxybenzenes), provide a broader context for understanding the properties of 1,3,4-Trichloro-2,5-dimethoxybenzene. The reactivity of aromatic ethers in chlorination reactions has been studied, revealing how the structure of the organic compound influences its susceptibility to chlorination by different reactive chlorine species. researchgate.net
Polychlorinated diphenyl ethers (PCDEs) are another class of structurally related compounds that have been extensively studied. nih.gov Research on PCDEs offers valuable insights into the environmental behavior, bioaccumulation, and metabolism of polychlorinated aromatic ethers, which can be extrapolated to understand the potential fate and effects of chlorinated dimethoxybenzenes. nih.gov The presence of the ether linkage in these molecules makes them more polar than their polychlorinated biphenyl (PCB) counterparts. nih.gov
Crystallographic Analysis of Analogues and Derivatives
Crystallographic analysis, specifically single-crystal X-ray diffraction, is a powerful technique for elucidating the precise three-dimensional structure of molecules. bohrium.com Such studies on dimethoxybenzene derivatives have shown that these compounds often crystallize in the monoclinic system, with the phenyl rings being planar. nih.govresearchgate.netbohrium.com The crystal structures are stabilized by various intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.govresearchgate.netbohrium.com
Table 2: Crystallographic Data for a Dimethoxybenzene Derivative
This table is interactive and can be sorted by clicking on the headers.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.1234(5) |
| b (Å) | 15.6789(9) |
| c (Å) | 9.4567(6) |
| β (°) | 101.234(3) |
| V (Å3) | 1182.34(13) |
Data for a representative dimethoxybenzene derivative from a 2025 study. nih.gov
Research on Analogue Applications as Synthetic Intermediates
Chlorinated aromatic compounds are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules. For example, 2-chloro-1,3-dimethoxybenzene (B1590426) is a useful starting material for the synthesis of pharmacologically valuable 1,2-benzisoxazoloxy acetic acids. google.com This highlights the potential of chlorinated dimethoxybenzenes as building blocks in medicinal chemistry.
Furthermore, 2,4,6-trichloro-1,3,5-triazine and its derivatives, which are also chlorinated aromatic compounds, have found extensive applications in organic synthesis. researchgate.net They are used as reagents for various transformations, including the activation of carboxylic acids and in peptide chemistry. researchgate.net While specific applications of this compound as a synthetic intermediate are not widely documented in the reviewed literature, its structural features suggest potential utility in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. The synthesis of biologically relevant triazoles often involves chlorinated precursors, indicating a potential avenue for the application of trichloro-dimethoxybenzenes. nih.gov
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Atom Economy
The future of chemical manufacturing hinges on the development of green and sustainable processes. For 1,3,4-Trichloro-2,5-dimethoxybenzene, a key research avenue is the design of synthetic routes that maximize atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.comnih.gov Traditional synthesis methods for chlorinated aromatic compounds often involve stoichiometric reagents and can generate significant waste. nih.gov
Future research should focus on catalytic methods that minimize by-products. primescholars.com Exploring novel catalytic systems, such as supported metal catalysts or organocatalysts, could lead to more selective and efficient chlorination of the dimethoxybenzene precursor. The principles of green chemistry suggest a move away from hazardous solvents and reagents towards more environmentally benign alternatives. nih.govrsc.org Methodologies like photoredox catalysis, which uses light to drive reactions under mild conditions, present an innovative approach to halogenation that could improve the sustainability of the synthesis process. numberanalytics.com
A comparative analysis of potential synthetic strategies highlights the advantages of a green chemistry approach.
| Metric | Traditional Synthesis (e.g., Stoichiometric Chlorination) | Potential Green Synthesis (e.g., Catalytic Route) |
| Atom Economy | Lower, due to the use of stoichiometric reagents and formation of by-products. | Higher, as catalysts are used in small amounts and are ideally recycled, maximizing the incorporation of starting materials into the product. nih.gov |
| Energy Consumption | Often requires harsh conditions, such as high temperatures and pressures. | Can often be performed under milder conditions, reducing energy input. numberanalytics.com |
| Solvent & Reagent Hazard | May involve hazardous solvents and corrosive chlorinating agents. | Aims to use greener solvents and less hazardous reagents. nih.gov |
| Waste Generation | Higher, leading to increased disposal costs and environmental impact. nih.gov | Lower, aligning with the principles of waste minimization. jocpr.com |
By focusing on these areas, researchers can develop synthetic pathways to this compound that are not only more efficient but also environmentally responsible.
In-depth Elucidation of Complex Environmental Transformation Networks
As with many organochlorine compounds, understanding the environmental fate of this compound is critical. nih.gov Organochlorines are known for their persistence and potential to bioaccumulate. nih.gov Future research must focus on mapping the complete environmental transformation network of this compound. This involves identifying its degradation products, which could potentially be more toxic than the parent molecule, and understanding the mechanisms by which it transforms in various environmental compartments like soil, water, and air. chromatographyonline.comresearchgate.net
Key research questions include:
What are the primary degradation pathways (e.g., hydrolysis, oxidation, reduction, photolysis, microbial degradation)? researchgate.netmatec-conferences.org
What are the half-lives of the parent compound and its major transformation products in different environmental matrices?
How do environmental conditions (pH, temperature, microbial populations, presence of other pollutants) influence these transformation pathways?
Investigating the role of microorganisms in the biodegradation of this compound is particularly important. frontiersin.org Identifying specific bacterial or fungal strains capable of dechlorinating or cleaving the aromatic ring would be a significant step towards developing bioremediation strategies for sites contaminated with this or similar compounds. researchgate.net
Integration of Advanced In Situ Analytical Techniques for Real-time Mechanistic Studies
To develop more efficient synthetic routes and to fully understand environmental degradation, it is crucial to study the underlying reaction mechanisms. The integration of advanced in situ analytical techniques offers a powerful approach for real-time monitoring of chemical reactions. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be adapted for real-time analysis, allowing researchers to observe the formation of transient intermediates and by-products as they occur. numberanalytics.com
This real-time data provides invaluable mechanistic insights that are often missed by traditional offline analysis. For the synthesis of this compound, in situ monitoring could be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and selectivity while minimizing the formation of unwanted isomers or over-chlorinated products. In environmental studies, these techniques could be applied in controlled laboratory settings to track the degradation pathways of the compound in real-time, providing a clearer picture of its environmental persistence and transformation. chromatographyonline.com
Advanced Predictive Modeling for Environmental Fate and Chemical Reactivity
Computational chemistry and predictive modeling are becoming indispensable tools in chemical and environmental sciences. nih.gov Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models specifically for this compound and related compounds represents a significant future research direction. nih.govnih.gov These models use the molecular structure of a chemical to predict its physical-chemical properties, environmental fate, and potential toxicity. ljmu.ac.uk
By creating robust models, researchers could:
Predict the biodegradability and potential for bioaccumulation of this compound. nih.gov
Estimate its reactivity towards various environmental oxidants and nucleophiles.
Screen for potential transformation products and predict their properties.
Guide the design of new, less persistent, and less toxic analogues.
These predictive tools can significantly reduce the need for extensive and costly experimental testing and accelerate the risk assessment process for this and other emerging organochlorine compounds. nih.gov
Exploration of New Applications in Materials Science and Sustainable Chemical Processes
While the current applications of this compound are not widely documented, its unique structure—a benzene (B151609) ring substituted with both electron-donating (methoxy) and electron-withdrawing (chloro) groups—suggests potential for new applications. Dimethoxybenzene derivatives, in general, are valuable in pharmaceuticals and materials science, where they are used to develop materials for electronic devices, coatings, and adhesives. nih.gov
Future research could explore the use of this compound as a building block or precursor in the synthesis of:
Novel Polymers: Its dichlorinated structure could allow it to act as a monomer in polymerization reactions to create specialty polymers with enhanced thermal stability or flame-retardant properties.
Functional Dyes or Pigments: The substituted benzene ring could serve as a chromophore, with the potential for tuning its electronic and optical properties through further chemical modification.
Liquid Crystals: Certain dimethoxybenzene derivatives exhibit liquid crystal behavior, a property that could be investigated for this compound. nih.gov
Agrochemicals: Many pesticides are chlorinated aromatic compounds; the unique substitution pattern of this molecule could be a starting point for developing new agrochemicals. nih.gov
By investigating these potential applications, researchers can create new value for this compound, potentially driving the development of more sustainable and efficient production methods.
Q & A
Q. Example Data Conflict :
| Study | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Zheng et al., 2008 | 12.3 | Enzyme Inhibition |
| Unpublished Data X | 45.6 | Cell Viability |
| Resolution : Differences may stem from enzyme vs. whole-cell assays. Re-test under uniform conditions. |
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy (δ 3.8–4.0 ppm) and aromatic proton environments. ¹³C NMR confirms chlorine substitution patterns.
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 266.94 for C₈H₇Cl₃O₂).
- HPLC-PDA : Purity assessment with a C18 column (acetonitrile/water gradient, retention time ~8.2 min).
- XRD : For crystalline derivatives, compare lattice parameters to databases (e.g., Cambridge Structural Database).
Advanced Question: How can surface adsorption and reactivity of this compound be studied in indoor environments?
Answer:
Adapt methodologies from indoor surface chemistry studies :
- Microspectroscopic Imaging : Use ToF-SIMS or AFM to map adsorption on materials (e.g., gypsum, PVC).
- Controlled Chamber Studies : Expose surfaces to vapor-phase compound (0.1–10 ppm) at 25°C/50% RH. Monitor degradation via GC-MS.
- Oxidant Interaction : Test reactivity with ozone (50–100 ppb) to identify transformation products (e.g., quinones).
Q. Key Parameters :
| Surface Type | Adsorption Capacity (ng/cm²) | Half-Life (h) |
|---|---|---|
| Glass | 15.2 ± 2.1 | 48.3 |
| PVC | 89.7 ± 5.6 | 12.7 |
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
Based on trichlorobenzene safety data :
- Storage : Keep at 0–6°C in airtight containers; avoid light.
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Spill Management : Absorb with vermiculite; dispose as hazardous waste.
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested.
Advanced Question: How can researchers investigate the environmental persistence and degradation pathways of this compound?
Answer:
- Hydrolysis Studies : React at pH 4–9 (25–50°C); analyze via LC-QTOF for dechlorinated products.
- Photolysis : Expose to UV (254 nm) in aqueous/organic media; track half-life.
- Microbial Degradation : Use soil slurry assays (OECD 307) with Pseudomonas spp.; monitor chloride release.
Q. Degradation Data :
| Condition | Half-Life (Days) | Major Product |
|---|---|---|
| pH 7, 25°C | 120 | 2,5-Dimethoxybenzoquinone |
| UV Light | 7.5 | Trichlorocatechol |
Basic Question: What are the key differences in spectral data between this compound and its structural analogs?
Answer:
- Chlorine Position : Compare ¹³C NMR shifts; para-chlorines deshield adjacent carbons (δ 125–130 ppm).
- Methoxy Groups : In IR, C-O stretch at 1240–1270 cm⁻¹; split peaks in ¹H NMR indicate non-equivalent methoxy positions.
- MS Fragmentation : Loss of Cl (Δ m/z 35) vs. methoxy (Δ m/z 31) distinguishes substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
